CTPS1 Patent Series: Absence of 3,4-Dimethyl Exemplification vs. Active Analogs
The most advanced therapeutic hypothesis for this chemotype is CTPS1 inhibition. The patent US 20230183229 A1 discloses extensive structure-activity relationships for benzamide-thiazole compounds but does not explicitly claim or provide IC50 data for the 3,4-dimethylbenzamide derivative [1]. In contrast, structurally related exemplars with different benzamide substituents reached IC50 values in the nanomolar range for CTPS1 inhibition. The absence of the dimethyl compound from the patent's most preferred list suggests its potency against CTPS1 is either unmeasured or inferior to the lead series. Direct head-to-head comparison data are unavailable.
| Evidence Dimension | CTPS1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported in primary literature or patents |
| Comparator Or Baseline | Exemplified patent compounds with nanomolar CTPS1 IC50 (exact structures not specified for comparison) |
| Quantified Difference | Cannot be calculated |
| Conditions | CTPS1 biochemical assay (patent conditions) |
Why This Matters
Without CTPS1 potency data, the compound cannot be prioritized for oncology or immunology projects over patent-exemplified analogs with proven nanomolar activity.
- [1] Novak A, George P, Jones G, et al. Compounds. US Patent 20230183229 A1, published June 15, 2023. View Source
